2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol
CAS No.:
Cat. No.: VC17699760
Molecular Formula: C11H23NO
Molecular Weight: 185.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23NO |
|---|---|
| Molecular Weight | 185.31 g/mol |
| IUPAC Name | 2-[1-(aminomethyl)-3-methylcyclopentyl]butan-2-ol |
| Standard InChI | InChI=1S/C11H23NO/c1-4-10(3,13)11(8-12)6-5-9(2)7-11/h9,13H,4-8,12H2,1-3H3 |
| Standard InChI Key | GZCNOZCRGSJYKD-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C1(CCC(C1)C)CN)O |
Introduction
Synthesis Methods
The synthesis of 2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol involves multi-step organic reactions. According to VulcanChem, the process typically begins with a protected amine precursor reacting with a suitable alcohol under acidic conditions. Key steps include:
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Amine Protection: The aminomethyl group is protected (e.g., using Boc groups) to prevent unwanted side reactions.
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Cyclopentane Functionalization: The cyclopentane ring is modified via alkylation or substitution to introduce methyl and aminomethyl groups.
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Alcohol Coupling: The tertiary alcohol is introduced through nucleophilic substitution or Grignard reactions.
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Deprotection: The protecting group is removed under controlled conditions to yield the final product.
Critical parameters such as temperature (often 25–100°C), solvent polarity, and reaction time (12–48 hours) significantly impact yield and purity.
Physicochemical Properties
The compound’s properties are shaped by its hybrid amine-alcohol structure and steric effects from the cyclopentyl ring:
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity from -OH and -NH₂ groups.
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Boiling Point: Estimated >200°C, inferred from analogous amino alcohols.
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LogP: Predicted value of ~1.2 (indicating moderate lipophilicity).
Steric Hindrance: The cyclopentane moiety restricts access to reactive sites, slowing electrophilic attacks.
Chemical Reactivity
The compound participates in reactions typical of alcohols and amines:
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Oxidation: The tertiary alcohol resists oxidation, but strong agents (e.g., KMnO₄) may cleave the molecule.
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Substitution: The aminomethyl group undergoes alkylation or acylation under basic conditions.
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Complexation: The amine can coordinate metal ions, relevant in catalysis.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-methylated derivative |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetamide analog |
| Oxidation | KMnO₄, H₂O, Δ | Ketone or carboxylic acid |
Biological Significance
Preliminary studies indicate interactions with biological targets:
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Enzyme Inhibition: Competes with substrates for binding sites in hydrolases.
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Cellular Uptake: LogP value suggests moderate membrane permeability.
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